Rubropunctatin is an orange azaphilone pigment produced by various species of fungi, most notably Monascus purpureus and Talaromyces purpurogenus [, ]. It is a secondary metabolite found in red yeast rice (RYR), a traditional fermented food in East Asian countries [, ]. Rubropunctatin has attracted significant research interest due to its diverse biological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective effects [, , , ].
Rubropunctatin is primarily obtained through fermentation of rice or other substrates using Monascus or Talaromyces fungi [, ]. The fungal strains and culture conditions significantly influence the yield and composition of Rubropunctatin and other pigments [, ]. Several studies have focused on optimizing fermentation conditions, including substrate composition, temperature, pH, and aeration, to enhance Rubropunctatin production [, , ].
Rubropunctatin can undergo various chemical reactions due to its functional groups. The most studied reaction is the conversion of Rubropunctatin to Rubropunctamine by reacting with amines, particularly glycine []. This reaction replaces the oxygen atom in the pyrone ring with an amine group, forming a dihydropyridine moiety []. Other derivatives of Rubropunctatin have been synthesized by chemical modifications or biotransformations, aiming to enhance its solubility, stability, or biological activity [, , ].
The exact mechanisms of action of Rubropunctatin vary depending on the biological activity. In cancer cells, Rubropunctatin induces apoptosis through the mitochondrial pathway, involving the loss of mitochondrial membrane potential, activation of caspases, and increased reactive oxygen species (ROS) production []. It also exhibits telomerase inhibitory effects, suggesting a potential mechanism for its anti-proliferative activity []. In fungal cells, Rubropunctatin disrupts the cell membrane, leading to fungicidal activity []. In neuroprotection, Rubropunctatin reduces amyloid-β-induced toxicity by inhibiting caspase-3 activation, preserving mitochondrial membrane potential, and attenuating oxidative stress and Tau hyperphosphorylation [].
Rubropunctatin is an orange pigment with yellow fluorescence []. It is poorly soluble in water but soluble in organic solvents like methanol and ethanol [, ]. Its stability is affected by light, leading to degradation and reduced bioactivity []. The physicochemical properties of Rubropunctatin, including its molecular weight (352.44 g/mol), lipophilicity, and water solubility, have been predicted in silico [].
Anticancer Agent: Rubropunctatin exhibits potent cytotoxic activity against various human cancer cell lines, including cervical, gastric, liver, and colon cancer cells [, ]. It has shown higher anticancer activity compared to standard chemotherapy drugs like Taxol in some studies [].
Photodynamic Therapy: Rubropunctatin acts as a photosensitizer, enhancing its cytotoxic activity under light irradiation []. This property makes it a promising candidate for photodynamic therapy, a minimally invasive cancer treatment.
Antifungal Agent: Rubropunctatin effectively inhibits the growth of several fungal species, including Penicillium expansum, Rhizopus stolonifer, and Aspergillus niger []. Its antifungal activity is attributed to its ability to disrupt fungal cell membranes.
Anti-inflammatory Agent: Rubropunctatin and its derivatives suppress inflammation by inhibiting nitric oxide (NO) production, reducing the expression of inflammatory enzymes like iNOS and COX-2, and decreasing the levels of pro-inflammatory cytokines [, ].
Neuroprotective Agent: Rubropunctatin protects neuronal cells from amyloid-β-induced toxicity, a key factor in Alzheimer's disease []. It mitigates oxidative stress, reduces Tau hyperphosphorylation, and prevents mitochondrial dysfunction in neuronal cells.
Food Colorant: Rubropunctatin, along with other Monascus pigments, is traditionally used as a natural food colorant in East Asian countries []. Its use in food is limited due to concerns about the coproduction of the mycotoxin citrinin during fermentation [].
Antioxidant: Rubropunctatin and monascorubrin have been identified as main antioxidant components in RYR. Studies show that they might play a role in aging inhibition by reducing oxidative stress related damage [].
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